Cas no 1805943-07-0 (Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate)

Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate
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- Inchi: 1S/C9H9F3N2O2/c1-16-7(15)3-5-8(10)4(9(11)12)2-6(13)14-5/h2,9H,3H2,1H3,(H2,13,14)
- InChI Key: MCXKABVFSCUJQJ-UHFFFAOYSA-N
- SMILES: FC1=C(C(F)F)C=C(N)N=C1CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: 1
- Topological Polar Surface Area: 65.2
Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029067203-1g |
Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate |
1805943-07-0 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate Related Literature
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
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Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
Additional information on Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate
Recent Advances in the Study of Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate (CAS: 1805943-07-0)
Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate (CAS: 1805943-07-0) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and fluoro substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting inflammatory and oncological diseases.
The structural features of Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate make it a versatile building block for medicinal chemistry. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the fluorine atoms contribute to the compound's binding affinity and selectivity. These attributes have prompted researchers to investigate its utility in the design of novel small-molecule drugs. Recent publications highlight its role in the synthesis of potent inhibitors for kinases such as JAK and BTK, which are critical targets in autoimmune disorders and cancers.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of derivatives of Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate in inhibiting JAK2/STAT3 signaling pathways. The study reported significant anti-inflammatory effects in preclinical models, suggesting its potential as a lead compound for treating rheumatoid arthritis and other inflammatory conditions. Another study, featured in Bioorganic & Medicinal Chemistry Letters, explored its use in the development of BTK inhibitors, showing promising results in B-cell malignancies.
The synthesis and optimization of Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate have also been a focus of recent research. Advances in catalytic fluorination and regioselective functionalization have improved the yield and purity of this compound, facilitating its broader application in drug discovery. For instance, a 2024 paper in Organic Process Research & Development detailed a scalable and cost-effective synthetic route, addressing previous challenges in large-scale production.
Looking ahead, the potential of Methyl 6-amino-4-(difluoromethyl)-3-fluoropyridine-2-acetate extends beyond kinase inhibitors. Emerging research suggests its applicability in the development of antiviral and antibacterial agents, leveraging its unique physicochemical properties. As the field continues to evolve, this compound is poised to play a pivotal role in the discovery of next-generation therapeutics.
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